

Spectroscopic Profile of Octadecyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Octadecyl acrylate	
Cat. No.:	B107427	Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of **octadecyl acrylate** is crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of **octadecyl acrylate**, complete with experimental protocols and structural assignments.

Octadecyl acrylate, a long-chain acrylate ester, is a valuable monomer in polymer synthesis, finding applications in various fields, including the formulation of drug delivery systems, coatings, and adhesives. Its chemical structure, consisting of a C18 alkyl chain attached to an acrylate moiety, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the **octadecyl acrylate** molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **octadecyl acrylate** exhibits characteristic signals corresponding to the vinyl protons of the acrylate group and the protons of the long octadecyl chain.

Table 1: ¹H NMR Spectroscopic Data for **Octadecyl Acrylate**

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.40	dd	17.3, 1.4	Hc (trans to ester)
6.12	dd	17.3, 10.4	Ha (geminal)
5.81	dd	10.4, 1.4	Hb (cis to ester)
4.15	t	6.7	-O-CH ₂ -
1.65	р	6.7	-O-CH ₂ -CH ₂ -
1.25	br s	-	-(CH2)15-
0.88	t	6.9	-CH₃

dd = doublet of doublets, t = triplet, p = pentet, br s = broad singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the vinyl carbons, and the carbons of the octadecyl chain.

Table 2: 13C NMR Spectroscopic Data for Octadecyl Acrylate

Chemical Shift (δ, ppm)	Assignment
166.2	C=O
130.4	=CH ₂
128.8	=CH-
64.5	-O-CH ₂ -
31.9	-(CH2)15-CH2-
29.7 - 29.1	-(CH2)13-
28.6	-O-CH ₂ -CH ₂ -
25.9	-O-CH ₂ -CH ₂ -CH ₂ -
22.7	-CH ₂ -CH ₃
14.1	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **octadecyl acrylate** shows characteristic absorption bands for the carbonyl group of the ester, the carbon-carbon double bond of the acrylate, and the C-H bonds of the alkyl chain.

Table 3: FT-IR Spectroscopic Data for Octadecyl Acrylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2916	Strong	C-H asymmetric stretching (alkyl)
2849	Strong	C-H symmetric stretching (alkyl)
1731	Strong	C=O stretching (ester)[1]
1636	Medium	C=C stretching (alkene)[1]
1465	Medium	C-H bending (alkyl)
1190	Strong	C-O stretching (ester)
810	Medium	=C-H bending (out-of-plane)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A sample of **octadecyl acrylate** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy


Sample Preparation: A small drop of liquid **octadecyl acrylate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. For Attenuated Total Reflectance (ATR) FT-IR, the sample can be analyzed directly without any special preparation.

Data Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber.

Structural Confirmation Workflow

The combined use of NMR and IR spectroscopy provides a robust method for the structural confirmation of **octadecyl acrylate**. The logical workflow for this process is illustrated below.

Click to download full resolution via product page

Caption: Workflow for the structural confirmation of **octadecyl acrylate** using spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. OCTADECYL METHACRYLATE(112-08-3) 1H NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Octadecyl Acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107427#spectroscopic-data-nmr-ir-of-octadecyl-acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com